molecular formula C13H19NO7 B15340956 Triethyl 3-Oxopyrrolidine-1,2,5-tricarboxylate

Triethyl 3-Oxopyrrolidine-1,2,5-tricarboxylate

Cat. No.: B15340956
M. Wt: 301.29 g/mol
InChI Key: GKQFTUVASKINEE-UHFFFAOYSA-N
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Description

Triethyl 3-Oxopyrrolidine-1,2,5-tricarboxylate is an organic compound with the molecular formula C12H17NO7 It is a derivative of pyrrolidine, a five-membered lactam ring, and contains three ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl 3-Oxopyrrolidine-1,2,5-tricarboxylate typically involves the esterification of 3-oxopyrrolidine-1,2,5-tricarboxylic acid. One common method is to react the acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

3-Oxopyrrolidine-1,2,5-tricarboxylic acid+3C2H5OHTriethyl 3-Oxopyrrolidine-1,2,5-tricarboxylate+3H2O\text{3-Oxopyrrolidine-1,2,5-tricarboxylic acid} + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{this compound} + 3 \text{H}_2\text{O} 3-Oxopyrrolidine-1,2,5-tricarboxylic acid+3C2​H5​OH→Triethyl 3-Oxopyrrolidine-1,2,5-tricarboxylate+3H2​O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Triethyl 3-Oxopyrrolidine-1,2,5-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Produces 3-oxopyrrolidine-1,2,5-tricarboxylic acid.

    Reduction: Produces triethyl 3-hydroxypyrrolidine-1,2,5-tricarboxylate.

    Substitution: Produces derivatives with various functional groups replacing the ester groups.

Scientific Research Applications

Triethyl 3-Oxopyrrolidine-1,2,5-tricarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Triethyl 3-Oxopyrrolidine-1,2,5-tricarboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Triethyl 1,3,5-triazine-2,4,6-tricarboxylate: Another tricarboxylate ester with a different core structure.

    Triethyl 1,3,5-benzenetricarboxylate: A benzene-based tricarboxylate ester.

Uniqueness

Triethyl 3-Oxopyrrolidine-1,2,5-tricarboxylate is unique due to its pyrrolidine core, which imparts distinct chemical and physical properties compared to other tricarboxylate esters. This uniqueness makes it valuable in specific synthetic and research applications where other compounds may not be suitable.

Properties

Molecular Formula

C13H19NO7

Molecular Weight

301.29 g/mol

IUPAC Name

triethyl 3-oxopyrrolidine-1,2,5-tricarboxylate

InChI

InChI=1S/C13H19NO7/c1-4-19-11(16)8-7-9(15)10(12(17)20-5-2)14(8)13(18)21-6-3/h8,10H,4-7H2,1-3H3

InChI Key

GKQFTUVASKINEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=O)C(N1C(=O)OCC)C(=O)OCC

Origin of Product

United States

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